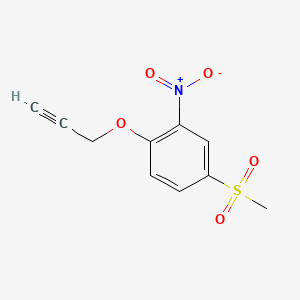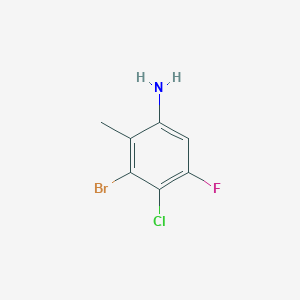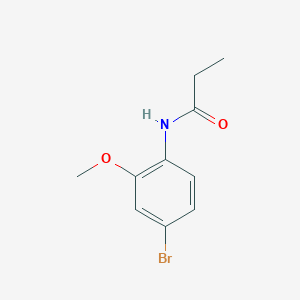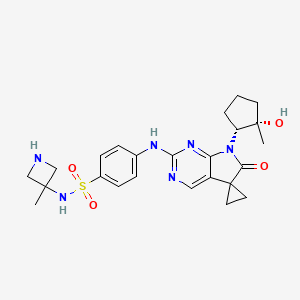![molecular formula C16H24N2O5 B13923482 2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)
2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a synthetic organic compound that features a piperidine ring, a furan ring, and an acetic acid moiety. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid typically involves multiple steps:
Protection of the amine group: The piperidine ring’s amine group is protected using the Boc group.
Formation of the acetic acid moiety: This can be achieved through various methods, such as the reaction of a furan derivative with a suitable acetic acid precursor.
Coupling reactions: The protected piperidine and the furan-acetic acid derivative are coupled under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The acetic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Acidic conditions using TFA (trifluoroacetic acid) or HCl (hydrochloric acid).
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Free amine derivatives after Boc deprotection.
Applications De Recherche Scientifique
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions or as a building block for biologically active compounds.
Medicine: Possible applications in drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: Similar structure but without the Boc protecting group.
2-(4-Boc-aminopiperidin-1-yl)-2-(thiophen-2-yl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is unique due to the presence of both the Boc-protected piperidine and the furan ring, which can impart specific chemical and biological properties.
Propriétés
Formule moléculaire |
C16H24N2O5 |
|---|---|
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)10-6-7-18(12(17)9-10)13(14(19)20)11-5-4-8-22-11/h4-5,8,10,12-13H,6-7,9,17H2,1-3H3,(H,19,20) |
Clé InChI |
WMOGQJKZFVTDJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)

![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)



![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)



